molecular formula C9H9N3O4 B11197622 7-Hydroxy-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione

7-Hydroxy-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione

Cat. No.: B11197622
M. Wt: 223.19 g/mol
InChI Key: CGXDXPOTZXCKEV-UHFFFAOYSA-N
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Description

5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is a heterocyclic compound with a complex structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE typically involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with an acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is unique due to its specific structural features and the presence of multiple functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

5-hydroxy-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C9H9N3O4/c1-11-7-6(4(13)3-5(14)10-7)8(15)12(2)9(11)16/h3H,1-2H3,(H2,10,13,14)

InChI Key

CGXDXPOTZXCKEV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=O)N2)O)C(=O)N(C1=O)C

Origin of Product

United States

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